molecular formula C16H18BrN3O2 B7051642 4-(4-bromophenyl)-N-(2-methylpyrazol-3-yl)oxane-4-carboxamide

4-(4-bromophenyl)-N-(2-methylpyrazol-3-yl)oxane-4-carboxamide

Cat. No.: B7051642
M. Wt: 364.24 g/mol
InChI Key: XXPZVPOITWTOLL-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-N-(2-methylpyrazol-3-yl)oxane-4-carboxamide is a synthetic organic compound that belongs to the class of oxane carboxamides. This compound features a bromophenyl group, a methylpyrazolyl group, and an oxane ring, making it a molecule of interest in various fields of chemical research.

Properties

IUPAC Name

4-(4-bromophenyl)-N-(2-methylpyrazol-3-yl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2/c1-20-14(6-9-18-20)19-15(21)16(7-10-22-11-8-16)12-2-4-13(17)5-3-12/h2-6,9H,7-8,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPZVPOITWTOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)NC(=O)C2(CCOCC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-N-(2-methylpyrazol-3-yl)oxane-4-carboxamide typically involves the following steps:

    Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromophenyl group: This step often involves bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).

    Attachment of the methylpyrazolyl group: This can be done through nucleophilic substitution reactions or coupling reactions using catalysts like palladium.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

    Oxidation products: Oxidized derivatives of the pyrazolyl group.

    Reduction products: Reduced derivatives of the bromophenyl group.

    Substitution products: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological assays: It can be used in biological assays to study its effects on various biological systems, including enzyme inhibition and receptor binding.

Medicine

    Drug development: The compound may serve as a lead compound in drug discovery programs, particularly for designing new pharmaceuticals with specific biological activities.

Industry

    Material science: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-N-(2-methylpyrazol-3-yl)oxane-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-N-(2-methylpyrazol-3-yl)oxane-4-carboxamide: Similar structure with a chlorine atom instead of bromine.

    4-(4-fluorophenyl)-N-(2-methylpyrazol-3-yl)oxane-4-carboxamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 4-(4-bromophenyl)-N-(2-methylpyrazol-3-yl)oxane-4-carboxamide may confer unique chemical reactivity and biological activity compared to its chloro and fluoro analogs. This uniqueness can be exploited in various applications, including drug design and material science.

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